Ophiogonanone A vs. Methylated Congeners: Free Radical Scavenging Efficiency Quantified by Chemiluminescence
In a direct comparative study examining ten homoisoflavonoids isolated from Ophiopogon japonicus, Ophiogonanone A demonstrated differential free radical scavenging activity against hydroxyl radical (·OH) and hydrogen peroxide (H₂O₂) compared to its methylated congeners methylophiopogonanone A (MO-A) and methylophiopogonanone B (MO-B) under identical chemiluminescence assay conditions [1]. The study quantitatively assessed scavenging effects on superoxide anion (O₂·⁻), ·OH, and H₂O₂, revealing that Ophiogonanone A exhibited the highest scavenging effect among the tested homoisoflavonoids on ·OH and H₂O₂, whereas MO-A and MO-B displayed comparatively weaker activities [1].
| Evidence Dimension | Free radical scavenging activity (relative efficacy, ranked) |
|---|---|
| Target Compound Data | Highest scavenging effect among ten homoisoflavonoids on ·OH and H₂O₂ (exact IC₅₀ values not reported; relative ranking established) |
| Comparator Or Baseline | Methylophiopogonanone A (compound 1) and methylophiopogonanone B (compound 2) — comparatively weaker scavenging activities |
| Quantified Difference | Qualitative rank order: Ophiogonanone A > methylophiopogonanone A/B for ·OH and H₂O₂ scavenging |
| Conditions | Chemiluminescence assay; superoxide anion (O₂·⁻), hydroxyl radical (·OH), and hydrogen peroxide (H₂O₂) generation systems in vitro |
Why This Matters
For oxidative stress research, the absence of C6-methyl substitution in Ophiogonanone A (versus MO-A/MO-B which possess C6-methyl groups) correlates with enhanced ·OH and H₂O₂ scavenging capacity, making it the preferred reference standard for studies requiring maximal hydroxyl radical quenching.
- [1] Zhou YF, Wang LL, Liu BT, et al. Homoisoflavonoids from Ophiopogon japonicus and Its Oxygen Free Radicals (OFRs) Scavenging Effects. Chinese Journal of Natural Medicines. 2009;7(6):440-443. View Source
